An In-depth Technical Guide to the 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol Core for Researchers and Drug Development Professionals
An In-depth Technical Guide to the 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol Core for Researchers and Drug Development Professionals
Disclaimer: This technical guide addresses the chemical entity 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol, identified by CAS number 19178-21-3. It is important to note that while this compound is commercially available for research purposes, detailed peer-reviewed data on its specific biological activities, experimental protocols, and physicochemical properties are scarce in publicly accessible literature. Consequently, this guide provides a comprehensive overview of the synthesis of the core tetrahydroquinazoline structure and focuses on the well-documented biological activities and mechanisms of action of its various derivatives, which are of significant interest in medicinal chemistry and drug development.
Core Compound Information
2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol is a heterocyclic organic compound. Basic chemical information is summarized below.
| Property | Value |
| CAS Number | 19178-21-3[1] |
| Molecular Formula | C₉H₁₂N₂O[1] |
| Molecular Weight | 164.2 g/mol [1] |
| Canonical SMILES | CC1=NC2=C(CCCC2)C(=O)N1[1] |
Synthesis of the Tetrahydroquinazoline Core
A general method for the synthesis of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol involves the cyclization of appropriate precursors. One reported method is the reaction of cyclohexanone-2-carboxylic acid methyl ester with ethylamine hydrochloride.
A variety of synthetic protocols have been developed for creating derivatives of the 5,6,7,8-tetrahydroquinazoline scaffold. These methods often involve the condensation of a β-ketoester or a related active methylene compound with an amidine or a similar nitrogen-containing reagent. For instance, 2-methyl-tetrahydroquinazolines can be obtained with good yields by reacting α,β-unsaturated ketones with acetamidine hydrochloride in acetic acid.[2] Another approach involves the reaction of bis-benzylidene cyclohexanones with α-aminoamidines, which proceeds in mild conditions and results in excellent yields.[2]
General Experimental Workflow for Synthesis of Tetrahydroquinazoline Derivatives
The following diagram illustrates a generalized workflow for the synthesis and characterization of tetrahydroquinazoline derivatives, based on common laboratory practices described in the literature for analogous compounds.
Biological Activities of Tetrahydroquinazoline and Tetrahydroquinoline Derivatives
Anticancer Activity
Derivatives of the tetrahydroquinazoline and tetrahydroquinoline scaffolds have demonstrated significant potential as anticancer agents through various mechanisms of action.
Certain 6-amino-tetrahydroquinazoline derivatives have been identified as potent inhibitors of human topoisomerase II (topoII), a validated target for anticancer drugs.[3][4] Unlike many clinical topoII-targeted drugs that act as poisons by stabilizing the DNA-enzyme cleavage complex, these derivatives act as catalytic inhibitors, which may offer a safer therapeutic profile.[3][4] A lead compound from this class, ARN-21934, exhibited an IC₅₀ of 2 µM for the inhibition of DNA relaxation and demonstrated broad antiproliferative activity against various cancer cell lines.[3][4]
| Compound Class | Target | Key Findings | Reference |
| 6-Amino-tetrahydroquinazoline derivatives | Topoisomerase IIα | Potent catalytic inhibitors with high selectivity over the β isoform. ARN-21934 showed an IC₅₀ of 2 µM and favorable in vivo pharmacokinetics. | [3][4] |
| 8-Substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives | Various Cancer Cell Lines | Showed significant antiproliferative activity against a panel of cancer cell lines including HeLa, HT-29, and A2780. | [5][6] |
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Tetrahydroquinoline derivatives have been investigated as inhibitors of this pathway. For example, one study reported that a tetrahydroquinolinone derivative induced autophagy in HCT-116 colon cancer cells by downregulating the phosphorylation of AKT and mTOR.[7]
Some 2-methyl-5,6,7,8-tetrahydroquinoline derivatives have been shown to exert their anticancer effects by inducing mitochondrial membrane depolarization and increasing the production of reactive oxygen species (ROS) in cancer cells, ultimately leading to apoptosis.[5][6][8]
Antimicrobial and Antidiabetic Potential (In Silico Studies)
Molecular docking studies have suggested that derivatives of 5,6,7,8-tetrahydroquinazoline may have potential as both antitubercular and antidiabetic agents. These in silico studies indicate a high binding affinity of these compounds towards essential enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR), as well as towards β-glucosidase, an enzyme relevant to diabetes.[2][9][10]
| Potential Application | Target Enzyme (In Silico) | Key Findings from Molecular Docking | Reference |
| Antitubercular | Dihydrofolate Reductase (DHFR) | High binding affinity suggesting potential inhibitory activity. | [2][9][10] |
| Antidiabetic | β-glucosidase | Predicted high inhibitory activity. | [2][9][10] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of the specific compound 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol are not available in the reviewed literature. However, a general procedure for the synthesis of related 5,6,7,8-tetrahydroquinazoline derivatives is described below, adapted from published methods for analogous compounds.
General Procedure for the Synthesis of Protected 2-(5,6,7,8-Tetrahydroquinazolin-2-yl)propan-2-amines[2]
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Reaction Setup: Dissolve the corresponding protected α-aminoamidine acetate (1 mmol) and diarylidencyclohexanone (1 mmol) in pyridine (15 mL).
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Reaction Conditions: Heat the mixture at 100 °C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: After completion of the reaction, remove the solvent under vacuum. Add methanol (20 mL) to the residue and cool the mixture to 0 °C.
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Isolation: Filter the crude product and wash it with methanol (20 mL) to yield the desired protected 2-(5,6,7,8-tetrahydroquinazolin-2-yl)propan-2-amine derivative.
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Characterization: The structure of the synthesized compound is typically confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Future Directions
The 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol core represents a valuable scaffold in medicinal chemistry. While the parent compound itself is not extensively studied, its derivatives have demonstrated a wide range of promising biological activities, particularly in the field of oncology. The diverse mechanisms of action, including topoisomerase II inhibition and modulation of the PI3K/AKT/mTOR pathway, highlight the therapeutic potential of this chemical class.
Future research should focus on the synthesis and biological evaluation of a broader range of derivatives of the 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol core to establish clear structure-activity relationships. Furthermore, detailed in vitro and in vivo studies are necessary to validate the promising in silico findings for antitubercular and antidiabetic applications. The development of more efficient and environmentally friendly synthetic methodologies will also be crucial for advancing the exploration of this versatile scaffold in drug discovery.
References
- 1. 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol | 19178-21-3 | UAA17821 [biosynth.com]
- 2. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol|CAS 18004-75-6 [benchchem.com]
- 9. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
